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Compound of Interest

Compound Name: 3-Methyl-5-nitropyridine

Cat. No.: B1361628 Get Quote

For researchers, scientists, and professionals in drug development, the comprehensive

characterization of chemical entities is fundamental to ensuring quality, safety, and efficacy. 3-
Methyl-5-nitropyridine, a substituted pyridine derivative, serves as a crucial intermediate in

the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural

integrity are paramount. This guide provides an objective comparison of key analytical

techniques for the characterization of 3-Methyl-5-nitropyridine, complete with supporting data

from analogous compounds and detailed experimental protocols.

Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 3-Methyl-5-
nitropyridine. These techniques probe the interactions of the molecule with electromagnetic

radiation, providing a unique fingerprint of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural

elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic

nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework,

including the number and types of atoms and their connectivity.

Expected ¹H and ¹³C NMR Spectral Data for 3-Methyl-5-nitropyridine:
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Based on the analysis of related substituted pyridines, the following chemical shifts can be

anticipated.

Technique Parameter
Expected Value

(ppm)
Assignment

¹H NMR Chemical Shift (δ) ~9.2 - 9.4 H-6

Chemical Shift (δ) ~8.8 - 9.0 H-2

Chemical Shift (δ) ~8.4 - 8.6 H-4

Chemical Shift (δ) ~2.5 - 2.7 -CH₃

¹³C NMR Chemical Shift (δ) ~150 - 155 C-6

Chemical Shift (δ) ~148 - 152 C-2

Chemical Shift (δ) ~145 - 148 C-5 (bearing NO₂)

Chemical Shift (δ) ~135 - 140 C-3 (bearing CH₃)

Chemical Shift (δ) ~130 - 135 C-4

Chemical Shift (δ) ~18 - 22 -CH₃

Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used

to identify the functional groups present in a molecule. The absorption of infrared radiation

excites molecular vibrations, and the resulting spectrum provides a characteristic pattern of

absorption bands. For 3-Methyl-5-nitropyridine, key functional groups include the nitro group

(NO₂), the aromatic pyridine ring, and the methyl group (CH₃).
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Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

Nitro (NO₂) Asymmetric Stretch 1520 - 1560

Nitro (NO₂) Symmetric Stretch 1340 - 1360

Aromatic C=N/C=C Ring Stretching 1600 - 1450

C-H (Aromatic) Stretching 3000 - 3100

C-H (Methyl) Asymmetric/Symmetric Stretch 2920 - 2980

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and can reveal

structural details through the analysis of fragmentation patterns. For 3-Methyl-5-nitropyridine
(Molecular Weight: 138.12 g/mol ), the molecular ion peak [M]⁺ is expected at m/z 138.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments.

Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro

group and other small neutral molecules.

m/z Value Proposed Fragment Neutral Loss

138 [C₆H₆N₂O₂]⁺ -

122 [C₆H₆N₂O]⁺ O

108 [C₆H₆N]⁺ NO₂

92 [C₅H₄N]⁺ NO₂ + CH₃

78 [C₅H₄]⁺ NO₂ + CH₃ + N

Chromatographic Techniques for Purity Assessment
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Chromatographic methods are essential for separating 3-Methyl-5-nitropyridine from

impurities, such as starting materials, by-products, and degradation products. The choice

between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. Given its

predicted boiling point, 3-Methyl-5-nitropyridine is amenable to GC analysis, which often

provides high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique applicable to a broader range of compounds, including those that

are non-volatile or thermally labile. A reversed-phase HPLC method is typically employed for

polar aromatic compounds like 3-Methyl-5-nitropyridine.

Comparison of Chromatographic Methods:

Parameter Gas Chromatography (GC)
High-Performance Liquid

Chromatography (HPLC)

Principle

Separation based on volatility

and interaction with a

stationary phase in a gaseous

mobile phase.

Separation based on polarity

and interaction with a

stationary phase in a liquid

mobile phase.

Typical Column

Capillary column (e.g., DB-

5ms, 30 m x 0.25 mm, 0.25

µm)

Reversed-phase column (e.g.,

C18, 150 mm x 4.6 mm, 5 µm)

Mobile Phase Inert gas
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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